molecular formula C10H12ClNSi B1487466 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine CAS No. 1034467-33-8

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B1487466
CAS No.: 1034467-33-8
M. Wt: 209.75 g/mol
InChI Key: GPODELODEGHSTC-UHFFFAOYSA-N
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Description

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a versatile organic compound characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a trimethylsilyl ethynyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

  • Halogenation: The starting material, pyridine, undergoes halogenation to introduce the chloro group at the 4-position.

  • Trimethylsilylation: The resulting 4-chloropyridine is then treated with trimethylsilyl chloride (TMSCl) in the presence of a suitable catalyst to introduce the trimethylsilyl group.

  • Ethynylation: Finally, the compound is subjected to ethynylation using ethynyl lithium or a similar reagent to attach the ethynyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise control of reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine can undergo various types of reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-chloro-3-ethynylpyridine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF) are used in substitution reactions.

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • 4-Chloro-3-ethynylpyridine: Resulting from reduction reactions.

  • Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-((trimethylsilyl)ethynyl)pyridine finds applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound's stability and reactivity, while the chloro and ethynyl groups contribute to its binding affinity and specificity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-Chloropyridine: Lacks the trimethylsilyl and ethynyl groups.

  • 3-Ethynylpyridine: Lacks the chloro group.

  • Trimethylsilyl ethynyl pyridine derivatives: Variations in substitution patterns and functional groups.

Uniqueness: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is unique due to its combination of chloro, trimethylsilyl, and ethynyl groups, which provide distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-chloropyridin-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPODELODEGHSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673611
Record name 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034467-33-8
Record name 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-iodo pyridine (2.0 g, 8.3 mmol) in toluene (20 mL) add triphenyl phosphine (0.219 g, 0.83 mmol), copper iodide (0.079 g, 0.41 mmol) and palladium (II) acetate (0.093 g, 0.41 mmol), add triethylamine (3.49 mL, 25 mmol) dropwise at room temperature followed by the addition of trimethylsilylacetylene (1.65 mL, 11.69 mmol) at room temperature with continuous stirring. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture by evaporating the toluene under vacuum. Extract the compound (almost pure) by triturating with hexane and then decanting the hexane layer 4 to 5 times. Evaporate hexane under vacuum and dry it to obtain the pure compound (1.68 g, 96%). 1H NMR (400 MHz, CDCl3) δ 8.677 (s, 1H), 8.418 (s, 1H), 7.338 (d, J=2.6 Hz, 1H), 0.286 (s, 9H). MS (ES) m/z 210 [M+1]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.079 g
Type
catalyst
Reaction Step One
Quantity
0.093 g
Type
catalyst
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Quantity
1.65 mL
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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